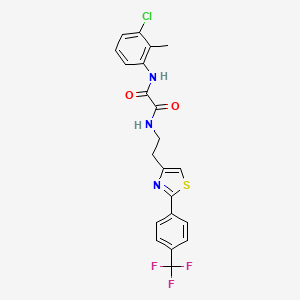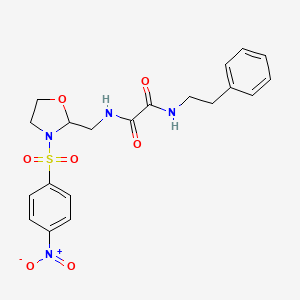
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, also known as CFPPAA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, including prostaglandins and cytokines. 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has also been shown to increase the levels of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has been shown to have analgesic and antidepressant effects.
実験室実験の利点と制限
One advantage of using 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid in lab experiments is its potential therapeutic applications. 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has been shown to have anti-inflammatory, analgesic, and antidepressant effects, which could make it a useful tool in studying these conditions. However, one limitation is that the exact mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid research. One direction is to further study its potential therapeutic applications, including its use in treating neuropathic pain, anxiety, and depression. Another direction is to study the mechanism of action of 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid in more detail, which could provide insights into its potential therapeutic applications. Additionally, researchers could investigate the safety and toxicity of 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid, which could help determine its potential for use in humans.
合成法
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid can be synthesized using a variety of methods, including the reaction of 2-chloro-3-fluoroaniline with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of acetic acid and sodium triacetoxyborohydride. Other methods include the reaction of 2-chloro-3-fluorobenzoyl chloride with 4-phenylpiperazine in the presence of triethylamine and the reaction of 2-chloro-3-fluoroaniline with 4-phenylpiperazine in the presence of glacial acetic acid.
科学的研究の応用
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects in animal models. 2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid has also been studied for its potential use in treating neuropathic pain, anxiety, and depression.
特性
IUPAC Name |
2-(2-chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-16-14(7-4-8-15(16)20)17(18(23)24)22-11-9-21(10-12-22)13-5-2-1-3-6-13/h1-8,17H,9-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHWNLSTPMGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=C(C(=CC=C3)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)


![2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2951056.png)
![N-[(2Z)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B2951057.png)
![3-methyl-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-indol-3-yl)benzamide](/img/structure/B2951058.png)
![{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2951059.png)





![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol](/img/structure/B2951070.png)